dimethyl 7-(4-methoxyphenyl)-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d]thiazole-5,6-dicarboxylate dimethyl 7-(4-methoxyphenyl)-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d]thiazole-5,6-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 501108-04-9
VCID: VC6023201
InChI: InChI=1S/C17H15NO6S2/c1-22-9-6-4-8(5-7-9)10-11(15(19)23-2)13(16(20)24-3)25-14-12(10)26-17(21)18-14/h4-7,10H,1-3H3,(H,18,21)
SMILES: COC1=CC=C(C=C1)C2C(=C(SC3=C2SC(=O)N3)C(=O)OC)C(=O)OC
Molecular Formula: C17H15NO6S2
Molecular Weight: 393.43

dimethyl 7-(4-methoxyphenyl)-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d]thiazole-5,6-dicarboxylate

CAS No.: 501108-04-9

Cat. No.: VC6023201

Molecular Formula: C17H15NO6S2

Molecular Weight: 393.43

* For research use only. Not for human or veterinary use.

dimethyl 7-(4-methoxyphenyl)-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d]thiazole-5,6-dicarboxylate - 501108-04-9

Specification

CAS No. 501108-04-9
Molecular Formula C17H15NO6S2
Molecular Weight 393.43
IUPAC Name dimethyl 7-(4-methoxyphenyl)-2-oxo-3,7-dihydrothiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate
Standard InChI InChI=1S/C17H15NO6S2/c1-22-9-6-4-8(5-7-9)10-11(15(19)23-2)13(16(20)24-3)25-14-12(10)26-17(21)18-14/h4-7,10H,1-3H3,(H,18,21)
Standard InChI Key YVKXUCMXYCIDGV-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2C(=C(SC3=C2SC(=O)N3)C(=O)OC)C(=O)OC

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a fused thiopyrano[2,3-d]thiazole core, a bicyclic system combining sulfur-containing thiazole and thiopyran rings. Key substituents include:

  • A 4-methoxyphenyl group at position 7, contributing hydrophobic and electron-donating effects.

  • Two methyl ester groups at positions 5 and 6, enhancing solubility and enabling further functionalization.

  • A ketone group at position 2, critical for hydrogen bonding and reactivity.

The IUPAC name, dimethyl 7-(4-methoxyphenyl)-2-oxo-3,7-dihydrothiopyrano[2,3-d] thiazole-5,6-dicarboxylate, reflects this arrangement. Its SMILES string (COC1=CC=C(C=C1)C2C(=C(SC3=C2SC(=O)N3)C(=O)OC)C(=O)OC) and InChIKey (YVKXUCMXYCIDGV-UHFFFAOYSA-N) provide unambiguous structural identifiers.

Physicochemical Characteristics

While solubility data remain unreported, the presence of polar ester and ketone groups suggests moderate solubility in organic solvents like dimethyl sulfoxide (DMSO) or ethanol. The methoxyphenyl moiety may enhance membrane permeability, a desirable trait for drug candidates.

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC17H15NO6S2\text{C}_{17}\text{H}_{15}\text{NO}_{6}\text{S}_{2}
Molecular Weight393.43 g/mol
CAS Number501108-04-9
IUPAC Namedimethyl 7-(4-methoxyphenyl)-2-oxo-3,7-dihydrothiopyrano[2,3-d] thiazole-5,6-dicarboxylate
SMILESCOC1=CC=C(C=C1)C2C(=C(SC3=C2SC(=O)N3)C(=O)OC)C(=O)OC

Synthesis and Analytical Characterization

Synthetic Pathways

Synthesis typically involves multi-step protocols, as outlined in preliminary data. While exact routes for this compound are unspecified, analogous thiopyrano[2,3-d]thiazoles are synthesized via:

  • Cyclocondensation: Reaction of thioamide derivatives with α,β-unsaturated carbonyl compounds to form the thiazole ring .

  • Esterification: Introduction of methyl ester groups via acid-catalyzed reactions with methanol.

  • Functionalization: Addition of the 4-methoxyphenyl group through nucleophilic substitution or Friedel-Crafts alkylation.

Analytical Validation

Characterization relies on spectroscopic methods:

  • NMR: 1H^1\text{H} and 13C^{13}\text{C} NMR confirm substituent positions and ring fusion.

  • Mass Spectrometry: High-resolution MS verifies molecular weight and fragmentation patterns.

  • X-ray Crystallography: Resolves stereochemistry and crystal packing, though data for this specific compound are pending .

Biological Activities and Mechanisms

Anticancer Activity

Hybrid thiopyrano[2,3-d]thiazole-pyrazole compounds exhibit IC50_{50} values of 7.83–25.95 µg/mL against MCF-7 and HepG-2 cell lines . Key mechanisms include:

  • Carbonic anhydrase inhibition: Selective inhibition of hCAIX (IC50_{50} = 0.067 µM) and hCAXII (IC50_{50} = 0.123 µM), disrupting pH regulation in tumors .

  • Apoptosis induction: Activation of caspase-9 and cell cycle arrest at G2/M phase observed in HepG-2 cells .

Table 2: Comparative Anticancer Activity of Thiopyrano[2,3-d]Thiazole Derivatives

CompoundIC50_{50} (MCF-7)IC50_{50} (HepG-2)Target Enzyme (IC50_{50})
5d18.24 ± 1.8 µg/mL10.09 ± 2.1 µg/mLhCAIX: 0.89 µM
7e10.08 ± 1.5 µg/mL7.83 ± 2.1 µg/mLhCAIX: 0.067 µM
7i12.37 ± 2.3 µg/mL9.45 ± 1.7 µg/mLhCAXII: 0.123 µM

Anti-Inflammatory Effects

Preliminary data suggest thiopyrano[2,3-d]thiazoles inhibit cyclooxygenase-2 (COX-2) and reduce TNF-α production. The 4-methoxyphenyl group may augment these effects by scavenging reactive oxygen species (ROS).

Pharmacological Applications and Derivatization

Drug Development Prospects

The compound’s modular structure allows strategic modifications:

  • Ester hydrolysis: Conversion to carboxylic acids for improved solubility.

  • Methoxy group replacement: Substitution with halogens or amines to enhance target affinity .

Structure-Activity Relationships (SAR)

  • Position 7: Bulky aryl groups (e.g., 4-methoxyphenyl) enhance membrane penetration and enzyme binding .

  • Position 2: Ketones are critical for hydrogen bonding with catalytic residues in carbonic anhydrases .

  • Positions 5/6: Ester groups serve as prodrug moieties, metabolized in vivo to active acids.

Future Directions

  • Preclinical Validation: In vivo pharmacokinetic and toxicity studies in rodent models.

  • Target Optimization: Rational design of derivatives targeting hCAIX/XII with improved selectivity .

  • Combination Therapies: Synergy studies with existing chemotherapeutics or antibiotics .

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